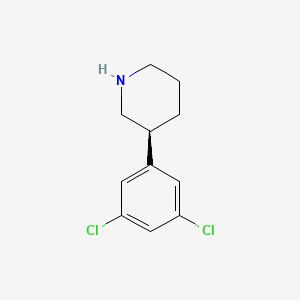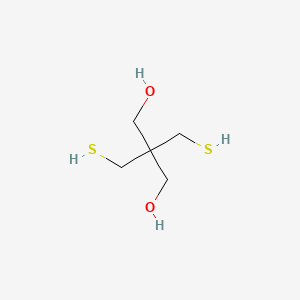
2,2-Bis(sulfanylmethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(sulfanylmethyl)propane-1,3-diol is an organic compound characterized by the presence of both diol and dithiol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol typically starts from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. One of the synthetic routes involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with thiocyanate compounds under specific conditions . The reaction proceeds through intermediate compounds such as 5,5-dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate) and 1,3-(hydroxymethyl)propane-1,3-diyl bis(thiocyanate) .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves similar steps as the laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(sulfanylmethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and various esters or ethers from substitution reactions .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(sulfanylmethyl)propane-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,2-Bis(sulfanylmethyl)propane-1,3-diol exerts its effects involves the interaction of its thiol groups with various molecular targets. These interactions can lead to the formation of disulfide bonds or coordination complexes with metal ions. The compound’s diol groups also participate in hydrogen bonding and other interactions, contributing to its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: The precursor for the synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol.
2,2-Bis(chloromethyl)propane-1,3-diol: Another related compound used in similar synthetic pathways.
Uniqueness
This compound is unique due to its combination of diol and dithiol functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
19333-66-5 |
|---|---|
Molekularformel |
C5H12O2S2 |
Molekulargewicht |
168.3 g/mol |
IUPAC-Name |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
InChI-Schlüssel |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CS)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



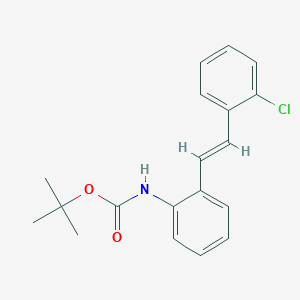
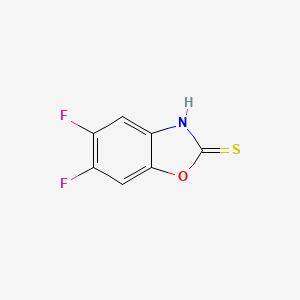



![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


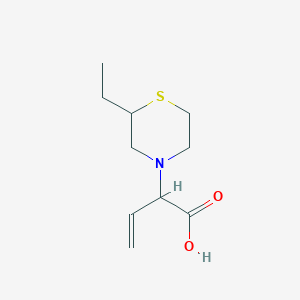
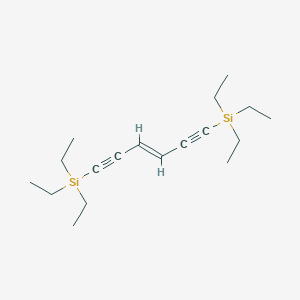
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
